11-Cyanoundecyltrimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

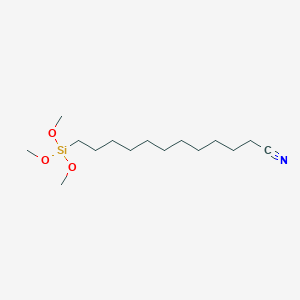

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-trimethoxysilyldodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO3Si/c1-17-20(18-2,19-3)15-13-11-9-7-5-4-6-8-10-12-14-16/h4-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTBFZCLFNNXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCC#N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627268 | |

| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253788-37-3 | |

| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Cyanoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 11-Cyanoundecyltrimethoxysilane, a versatile organosilane compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its characteristics, experimental protocols, and key applications.

Core Chemical and Physical Properties

This compound, with the CAS number 253788-37-3, is a bifunctional molecule featuring a terminal nitrile group and a trimethoxysilyl group.[1][2] This unique structure allows it to act as a surface modifying agent and a coupling agent in a variety of applications. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H31NO3Si | [1][2] |

| Molecular Weight | 301.5 g/mol | [1][2] |

| CAS Number | 253788-37-3 | [1][2] |

| Boiling Point | 160 °C at 1 mmHg | [2] |

| Density | 0.933 g/cm³ | [2] |

| Refractive Index | 1.4394 | [2] |

| Melting Point | Not available | |

| Solubility | Information not available |

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the trimethoxysilyl group and the terminal cyano (nitrile) group.

Hydrolysis and Condensation of the Trimethoxysilyl Group: The trimethoxysilyl end of the molecule readily undergoes hydrolysis in the presence of water to form silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of various substrates (e.g., glass, silicon wafers, metal oxides) to form stable covalent Si-O-substrate bonds. They can also self-condense with other silanol groups to form a cross-linked polysiloxane network. This process is the basis for the formation of self-assembled monolayers (SAMs).

Reactions of the Cyano Group: The terminal nitrile group is a versatile functional handle that can participate in various chemical transformations. Notably, it can react with alkynes in a thermally activated 1,3-dipolar cycloaddition, a type of "click chemistry" reaction, to form a tetrazole linkage. This specific reactivity makes it valuable for the covalent immobilization of molecules containing alkyne groups.

The stability of this compound is generally good under anhydrous conditions. However, it is sensitive to moisture due to the hydrolyzable trimethoxysilyl group. Therefore, it should be stored in a dry, inert atmosphere.

Experimental Protocols

Formation of Self-Assembled Monolayers (SAMs) on a Silicon Wafer

The following is a general procedure for the formation of a this compound SAM on a silicon wafer, adapted from established protocols for similar organosilanes.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene (or other suitable anhydrous solvent)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water

-

Ethanol

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the wafers thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the wafers under a stream of dry nitrogen gas.

-

-

Silanization:

-

Prepare a dilute solution (e.g., 1-5 mM) of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize exposure to moisture.

-

Immerse the cleaned and dried silicon wafers in the silane solution.

-

Allow the reaction to proceed for several hours (e.g., 2-24 hours) at room temperature or slightly elevated temperature. The reaction time can be optimized to achieve a well-ordered monolayer.

-

Remove the wafers from the solution.

-

-

Rinsing and Curing:

-

Rinse the wafers sequentially with fresh toluene and then ethanol to remove any physisorbed silane molecules.

-

Dry the wafers under a stream of dry nitrogen.

-

To promote the formation of a stable, cross-linked monolayer, the coated wafers can be cured by baking at an elevated temperature (e.g., 100-120 °C) for a short period (e.g., 30-60 minutes).

-

Logical Workflow for SAM Formation:

Caption: Workflow for the formation of a self-assembled monolayer.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. Researchers should expect to perform their own analytical characterization. The following provides an overview of the expected spectral features based on the molecule's structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (-OCH₃) around 3.5 ppm. The long alkyl chain will exhibit a series of multiplets in the aliphatic region (approx. 0.6-2.5 ppm). The methylene group adjacent to the silicon atom and the methylene group adjacent to the nitrile group will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methoxy carbons around 50 ppm. The carbons of the alkyl chain will appear in the range of approximately 14-33 ppm. The carbon of the nitrile group will be observed further downfield, typically in the range of 115-125 ppm.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for confirming the presence of the key functional groups:

-

C≡N stretch: A sharp, medium-intensity absorption band around 2245 cm⁻¹ is characteristic of the nitrile group.

-

Si-O-C stretch: Strong absorption bands in the region of 1080-1190 cm⁻¹ are indicative of the Si-O-C linkages of the trimethoxysilyl group.

-

C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long alkyl chain.

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. High-resolution mass spectrometry can be used to confirm the elemental composition.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in various fields, particularly in surface science and biotechnology.

Surface Modification and Self-Assembled Monolayers (SAMs)

As detailed in the experimental protocol, this silane is used to create well-defined SAMs on a variety of substrates. The terminal nitrile groups of the SAM can then be used to further functionalize the surface, for example, by attaching biomolecules or other organic moieties. This allows for the precise tailoring of surface properties such as wettability, adhesion, and biocompatibility.

Biosensor Fabrication

This compound is employed in the fabrication of biosensors. The silane is used to functionalize the surface of a transducer (e.g., an electrode or a silicon nanowire). The terminal nitrile groups can then be used to covalently immobilize biorecognition elements such as antibodies, enzymes, or DNA probes. This provides a stable and oriented attachment of the biological component, which is crucial for the sensitivity and specificity of the biosensor.

Signaling Pathway for a Generic Biosensor:

Caption: Generic signaling pathway in a biosensor.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of experimental conditions and thorough characterization are recommended.

References

In-Depth Technical Guide to 11-Cyanoundecyltrimethoxysilane: Molecular Structure, Properties, and Applications in Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Cyanoundecyltrimethoxysilane, a versatile organosilane compound utilized in the advanced functionalization of surfaces. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces, a foundational technique for applications in biosensors, chromatography, and drug delivery systems.

Core Concepts: Molecular Identity and Physicochemical Characteristics

This compound is a bifunctional molecule featuring a trimethoxysilane headgroup and a terminal cyano (nitrile) group separated by an eleven-carbon alkyl chain. The trimethoxysilane group facilitates the covalent attachment of the molecule to hydroxyl-rich surfaces, such as silicon wafers, glass, and various metal oxides, through a hydrolysis and condensation reaction. The long alkyl chain provides a well-defined and ordered molecular layer, while the terminal cyano group offers a versatile chemical handle for subsequent covalent immobilization of biomolecules or other functional moieties.

Molecular Structure and Formula

-

Chemical Name: this compound

-

CAS Number: 253788-37-3[1]

The structure of this compound is characterized by a silicon atom bonded to three methoxy groups and a cyanoundecyl group.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 301.50 g/mol | [1][3] |

| Density | 0.933 g/cm³ | [1] |

| Boiling Point | 160 °C @ 1 mmHg | [1] |

| Refractive Index | 1.4394 | [1] |

Experimental Protocols: Surface Functionalization via Self-Assembled Monolayer (SAM) Formation

The following protocol provides a detailed methodology for the creation of a self-assembled monolayer of this compound on a silicon-based substrate. This procedure is fundamental for preparing surfaces for subsequent applications, such as the immobilization of biomolecules for biosensor development.

Materials and Reagents

-

Silicon wafers or glass slides

-

This compound

-

Anhydrous toluene

-

Acetone (reagent grade)

-

Ethanol (reagent grade)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized water

-

Nitrogen gas

Experimental Workflow for SAM Formation

Caption: Workflow for the formation of a this compound SAM.

Detailed Methodologies

1. Substrate Preparation (Hydroxylation):

-

Clean the silicon or glass substrates by sonicating them in acetone and then ethanol for 15 minutes each to remove organic contaminants.

-

Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid in a 3:7 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Immerse the cleaned substrates in the piranha solution for 30 minutes to create a hydroxylated surface.

-

Thoroughly rinse the substrates with copious amounts of deionized water.

-

Dry the substrates under a stream of nitrogen gas.

2. Self-Assembled Monolayer Formation:

-

In an inert atmosphere (e.g., a glovebox), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the hydroxylated substrates in the silane solution.

-

Allow the substrates to incubate in the solution for 2-4 hours at room temperature to facilitate the self-assembly process.

-

After incubation, remove the substrates and rinse them sequentially with anhydrous toluene and ethanol to remove any physisorbed silane.

-

Cure the substrates in an oven at 120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network on the surface.

3. Surface Characterization:

-

The resulting cyano-terminated surface can be characterized using various surface-sensitive techniques such as contact angle goniometry, atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) to confirm the presence and quality of the SAM.

Applications in Research and Development

The cyano-terminated surface prepared with this compound serves as a versatile platform for numerous applications in scientific research and drug development.

-

Biosensor Fabrication: The terminal cyano group can be chemically modified, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, to allow for the covalent immobilization of antibodies, enzymes, or nucleic acids. This is a critical step in the development of highly specific and sensitive biosensors.[4]

-

Chromatography: The well-defined, chemically functionalized surface can be used as a stationary phase in high-performance liquid chromatography (HPLC) for specialized separation applications.

-

"Click Chemistry": The nitrile group can participate in cycloaddition reactions, a key example of "click chemistry," allowing for the highly efficient and specific attachment of molecules bearing azide functionalities.

-

Surface Energy Modification: The long alkyl chain and the polar cyano group alter the surface energy of the substrate, which can be tailored for studies in wetting, adhesion, and biocompatibility.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from a bare substrate to a functionalized surface capable of biomolecular interaction.

Caption: Logical flow from substrate to a functional biosensing surface.

This in-depth guide provides the foundational knowledge and practical protocols for the effective utilization of this compound in advanced surface engineering applications. The versatility of its terminal cyano group, combined with the robust and well-defined nature of the self-assembled monolayer it forms, makes it a valuable tool for researchers and scientists in a multitude of disciplines.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of 11-Cyanoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hydrolysis mechanism of 11-cyanoundecyltrimethoxysilane, a bifunctional organosilane with significant potential in surface modification, bioconjugation, and drug delivery systems. While specific kinetic data for this molecule is not extensively available in public literature, this guide extrapolates from the well-established principles of alkoxysilane hydrolysis and draws comparisons with structurally similar compounds to provide a robust working model.

Introduction to this compound

This compound possesses two key functionalities: a trimethoxysilyl head group and a terminal cyano group separated by a long undecyl (C11) hydrocarbon chain. The trimethoxysilyl group is susceptible to hydrolysis and condensation, enabling the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates (like silica, glass, and metal oxides) or self-assembly into polysiloxane networks. The long alkyl chain provides a hydrophobic spacer, while the terminal cyano group offers a versatile chemical handle for further functionalization.

The Core Hydrolysis Mechanism

The hydrolysis of this compound is the initial and rate-determining step for its application in surface modification. It involves the nucleophilic substitution of methoxy groups (-OCH₃) with hydroxyl groups (-OH) from water, producing silanols and releasing methanol as a byproduct. This process typically occurs in three sequential steps:

R-Si(OCH₃)₃ + H₂O ⇌ R-Si(OCH₃)₂(OH) + CH₃OH R-Si(OCH₃)₂(OH) + H₂O ⇌ R-Si(OCH₃)(OH)₂ + CH₃OH R-Si(OCH₃)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + CH₃OH

where R represents the 11-cyanoundecyl group (NC-(CH₂)₁₁-).

The subsequent step, condensation, involves the reaction between silanol groups to form siloxane bonds, either with other silanol molecules (self-condensation) or with hydroxyl groups on a substrate surface.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis is not spontaneous under neutral conditions and is significantly influenced by several factors.[1]

-

pH (Catalysis): The reaction is slowest at a neutral pH of around 7 and is catalyzed by both acids and bases.[2]

-

Acid Catalysis: Under acidic conditions (pH < 7), a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water.[2][3] This mechanism generally leads to a faster hydrolysis rate compared to the condensation rate, resulting in the formation of stable silanol species in solution.[1]

-

Base Catalysis: Under basic conditions (pH > 7), the hydroxide ion directly attacks the silicon atom, leading to a pentacoordinate intermediate.[2] Base catalysis tends to accelerate the condensation reaction more than the hydrolysis, often leading to the formation of larger oligomers and gels.[2]

-

-

Water Concentration: The molar ratio of water to silane is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. Higher water concentrations generally increase the hydrolysis rate up to a certain point, beyond which the solubility of the long-chain silane may become the limiting factor.

-

Solvent: A co-solvent, typically an alcohol like ethanol or methanol, is often used to homogenize the silane and water mixture. The choice of solvent can influence the reaction rates.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Steric and Inductive Effects of the Organic Substituent:

-

Steric Hindrance: The long undecyl chain of this compound can sterically hinder the approach of water to the silicon center, potentially slowing the hydrolysis rate compared to smaller alkyltrimethoxysilanes.

-

Inductive Effect: The cyano group is electron-withdrawing. This effect, transmitted through the long alkyl chain, is likely to be minimal at the silicon atom and thus have a negligible impact on the hydrolysis rate. The primary determinant of reactivity will be the steric bulk of the undecyl chain and the nature of the methoxy leaving groups.

-

Quantitative Data and Comparisons

Specific kinetic data for the hydrolysis of this compound is scarce. However, we can infer its behavior by examining related compounds. The hydrolysis rate generally decreases with the size of the alkoxy group (methoxy > ethoxy > propoxy).[4]

| Silane Compound | Functional Group | Alkoxy Group | Relative Hydrolysis Rate (Acid Catalyzed) | Notes |

| Methyltrimethoxysilane | -CH₃ | Methoxy | Fast | Small organic group, minimal steric hindrance. |

| Octyltriethoxysilane[1] | -C₈H₁₇ | Ethoxy | Slower | Longer alkyl chain increases steric hindrance. Ethoxy group hydrolyzes slower than methoxy. |

| 3-Cyanopropyltriethoxysilane[5] | -C₃H₆CN | Ethoxy | Moderate | Shorter alkyl chain than undecyl, but presence of cyano group. |

| This compound | -C₁₁H₂₂CN | Methoxy | Predicted: Slower than MTMS, but faster than ethoxy analogues | The long undecyl chain will be the primary factor slowing the rate due to steric effects. The methoxy groups will hydrolyze faster than ethoxy groups. |

This table presents a qualitative comparison. Actual rates depend heavily on specific reaction conditions (pH, catalyst, temperature, solvent).

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored in-situ using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are powerful tools for tracking the progress of both hydrolysis and condensation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., ethanol-d₆ or a mixture with D₂O). The concentration should be optimized for NMR sensitivity (e.g., 1% v/v).[6]

-

Initiation: Initiate the hydrolysis by adding a specific amount of D₂O and, if desired, an acid (e.g., HCl) or base (e.g., NH₄OH) catalyst.

-

Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals. For ²⁹Si NMR, which has low natural abundance and sensitivity, techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to improve signal-to-noise.[7][8]

-

Spectral Analysis:

-

In ¹H NMR , monitor the decrease in the intensity of the methoxy proton signal (-OCH₃) and the corresponding increase in the methanol signal.

-

In ²⁹Si NMR , track the disappearance of the starting trimethoxysilane peak and the appearance of new peaks corresponding to the mono-, di-, and tri-hydrolyzed species, as well as various condensed oligomers.[1] Each species will have a distinct chemical shift.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ monitoring of reactions in solution.[9]

Methodology:

-

Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a silicon or zinc selenide crystal).[10]

-

Background Spectrum: Record a background spectrum of the solvent system (e.g., ethanol/water).

-

Initiation: Introduce the this compound solution into the ATR cell to initiate the reaction.

-

Data Acquisition: Collect FTIR spectra over time.

-

Spectral Analysis: Monitor changes in specific vibrational bands:

-

Disappearance of Si-O-CH₃ bands: Typically around 1080-1100 cm⁻¹ and 815-840 cm⁻¹.

-

Appearance of Si-OH bands: A broad band around 900-950 cm⁻¹.[11]

-

Appearance of Si-O-Si bands: A broad, strong band around 1000-1130 cm⁻¹, indicating condensation.[11]

-

The C≡N stretch (around 2245 cm⁻¹) can serve as an internal standard as it does not participate in the hydrolysis reaction.[11]

-

Visualizing the Hydrolysis and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Caption: Stepwise hydrolysis of this compound leading to silanetriol and subsequent condensation.

Caption: General experimental workflow for monitoring silane hydrolysis using spectroscopic methods.

Conclusion

The hydrolysis of this compound is a fundamental process governed by well-understood principles of acid/base catalysis and nucleophilic substitution at the silicon center. While the long undecyl chain introduces steric considerations that likely temper its reactivity compared to short-chain analogues, the underlying mechanism remains consistent. For drug development professionals and researchers, controlling the hydrolysis and subsequent condensation is paramount for creating well-defined, stable, and functionalized surfaces or nanoparticles. The experimental protocols outlined, utilizing in-situ NMR and FTIR spectroscopy, provide a robust framework for quantifying the kinetics and understanding the reaction pathways of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

Self-Assembly of 11-Cyanoundecyltrimethoxysilane on Silica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly mechanism of 11-cyanoundecyltrimethoxysilane on silica substrates. This process results in the formation of a stable, chemically-defined surface with a terminal nitrile functionality, which is of significant interest for a variety of applications, including the immobilization of biomolecules, the development of biosensors, and the modulation of surface properties in drug delivery systems. This document details the underlying chemical principles, experimental protocols for monolayer formation, and key characterization data.

The Self-Assembly Mechanism: From Solution to a Covalently Bound Monolayer

The formation of a self-assembled monolayer (SAM) of this compound on a silica (SiO₂) surface is a sophisticated process driven by a series of chemical reactions and intermolecular forces. The mechanism can be broadly categorized into three key stages: hydrolysis of the methoxysilane headgroup, physisorption onto the hydroxylated silica surface, and subsequent covalent bond formation and lateral cross-linking.

Initially, in the presence of trace amounts of water, the methoxy groups (-OCH₃) of the this compound undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups can then form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of the silica substrate, leading to the physical adsorption of the silane molecules onto the surface.

The final and critical step is the condensation reaction between the silanol groups of the silane and the hydroxyl groups of the silica surface, forming strong, covalent siloxane bonds (Si-O-Si). This step anchors the this compound molecules to the substrate. Concurrently, lateral condensation reactions can occur between adjacent silanol groups of neighboring silane molecules, creating a cross-linked, two-dimensional network that enhances the stability and density of the monolayer. The long undecyl chains, through van der Waals interactions, contribute to the ordering and packing of the monolayer.

Figure 1: The self-assembly mechanism of this compound on a silica surface.

Quantitative Data on Organosilane Monolayers

The quality and properties of the resulting self-assembled monolayer are assessed through various surface characterization techniques. While specific data for this compound is not abundantly available in the public domain, data from analogous long-chain alkylsilanes provide valuable benchmarks. The terminal nitrile group is expected to impart a more polar character to the surface compared to a methyl-terminated monolayer.

| Organosilane | Substrate | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Reference |

| Octadecyltrichlorosilane (OTS) | SiO₂ | ~110 | 2.3 - 2.7 | Generic textbook values |

| Decyltrimethoxysilane (DTMS) | SiO₂ | ~105 | 1.2 - 1.5 | Generic textbook values |

| Aminopropyltriethoxysilane (APTES) | SiO₂ | 50 - 70 | 0.5 - 1.0 | Generic textbook values |

| This compound (Expected) | SiO₂ | 60 - 80 | 1.5 - 2.0 | Estimated |

Table 1: Comparative quantitative data for various organosilane monolayers on silica. The values for this compound are estimates based on its chemical structure.

Experimental Protocols

The following section outlines a detailed methodology for the preparation of a this compound self-assembled monolayer on a silica substrate.

Substrate Preparation

A pristine and hydrophilic silica surface is crucial for the formation of a high-quality monolayer.

-

Cleaning: Silicon wafers with a native oxide layer (or glass slides) are sonicated in a sequence of solvents to remove organic contaminants. A typical sequence is:

-

Acetone (15 minutes)

-

Isopropanol (15 minutes)

-

Deionized water (15 minutes)

-

-

Hydroxylation: To ensure a high density of surface hydroxyl groups, the cleaned substrates are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinsing and Drying: The substrates are thoroughly rinsed with copious amounts of deionized water and then dried under a stream of high-purity nitrogen gas. The substrates should be used immediately for silanization.

An In-depth Technical Guide to Cyano-Terminal Silanes for Surface Functionalization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of cyano-terminal silanes for the functionalization of surfaces. It covers the fundamental principles of silanization, detailed experimental protocols, quantitative data on surface properties, and the subsequent chemical transformations of the terminal cyano group.

Introduction to Cyano-Terminal Silanes

Cyano-terminal silanes are bifunctional molecules that serve as valuable coupling agents for modifying the surfaces of various materials, particularly those with hydroxyl groups, such as glass, silicon wafers, and metal oxides.[1] These silanes possess two key chemical functionalities:

-

A hydrolyzable group (e.g., an alkoxide like methoxy or ethoxy) that reacts with surface hydroxyls to form stable covalent siloxane (Si-O-Si) bonds.

-

A terminal cyano (nitrile, -C≡N) group that imparts unique chemical reactivity and polarity to the modified surface.[2]

The cyano group is highly polar and can be further transformed into other valuable functional groups, such as amines and carboxylic acids, making it a versatile platform for the covalent immobilization of biomolecules, nanoparticles, and other ligands.[3][4] This versatility is of significant interest in fields like biosensor development, chromatography, and drug delivery.

The Silanization Process: Mechanism of Surface Functionalization

The covalent attachment of cyano-terminal silanes to a surface is a two-step process involving hydrolysis and condensation.[5][6] The reaction can be catalyzed by either acid or base, with each condition influencing the resulting monolayer structure.

Hydrolysis

In the presence of water, the hydrolyzable alkoxy groups (-OR) on the silane are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction can be catalyzed by either acid or base.[5][6]

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom.[7]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[7]

Condensation

The newly formed silanols can then condense in two ways:

-

With Surface Hydroxyls: The silanols react with the hydroxyl groups on the substrate to form stable, covalent Si-O-Si bonds, anchoring the silane to the surface.

-

With Other Silanols: Silanols from adjacent silane molecules can condense with each other, leading to lateral cross-linking and the formation of a polysiloxane network on the surface.

The extent of this lateral polymerization is influenced by reaction conditions such as the concentration of the silane, the amount of water present, and the pH.[5]

Below are diagrams illustrating the acid- and base-catalyzed hydrolysis and condensation of a generic cyano-terminal trialkoxysilane.

References

- 1. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 2. google.com [google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studymind.co.uk [studymind.co.uk]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]

The Dual Role of the Nitrile Group in 11-Cyanoundecyltrimethoxysilane: A Gateway to Advanced Surface Functionalization and Biomolecular Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bifunctional nature of 11-cyanoundecyltrimethoxysilane, possessing a terminal nitrile group and a hydrolyzable trimethoxysilane moiety, has positioned it as a critical coupling agent in the development of advanced materials, particularly in the realms of biosensors and drug delivery systems. The trimethoxysilane group provides a robust mechanism for covalent attachment to hydroxylated surfaces such as silica and indium tin oxide (ITO), forming stable self-assembled monolayers (SAMs). Concurrently, the nitrile group offers a versatile chemical handle for a variety of subsequent transformations, enabling the tailored functionalization of surfaces for specific applications. This guide delves into the pivotal reactions of the nitrile group in this compound, providing insights into experimental protocols, quantitative data, and its strategic role in scientific advancements.

Core Reactions and Surface Functionalization

The utility of this compound primarily revolves around two key chemical transformations of its terminal nitrile group: conversion to an aldehyde for bioconjugation and its potential for reduction to a primary amine. These reactions transform the initially cyano-terminated surface into a reactive platform for the immobilization of biomolecules.

Surface Silanization: The Foundation

The initial step in leveraging this compound is the formation of a self-assembled monolayer on a hydroxylated substrate. The trimethoxysilane group readily undergoes hydrolysis in the presence of trace water to form reactive silanol groups, which then condense with surface hydroxyl groups to form a stable, covalent siloxane bond (Si-O-Si). This process creates a dense, oriented monolayer with the undecyl chains extending from the surface, terminating with the nitrile groups.

Data Presentation: Surface Modification and Characterization

Quantitative analysis is crucial for optimizing and validating the surface modification process. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in confirming the presence and transformation of the nitrile group.

| Parameter | Method | Typical Value/Observation | Reference |

| Silanization Confirmation | XPS | Presence of Si 2p, C 1s, N 1s, and O 1s peaks | [1][2] |

| FTIR | Characteristic C≡N stretch | [1] | |

| Nitrile to Aldehyde Conversion | FTIR | Decrease in C≡N peak intensity, appearance of C=O stretch | |

| Antibody Immobilization | Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance | [1][3] |

| Cyclic Voltammetry (CV) | Decrease in peak currents of a redox probe | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and development.

Protocol 1: Formation of a Cyano-Terminated Self-Assembled Monolayer

This protocol outlines the basic procedure for creating a SAM of this compound on a hydroxylated surface, such as indium tin oxide (ITO).

Materials:

-

Indium tin oxide (ITO) substrates

-

This compound (CUTMS)

-

Ammonia solution (NH₄OH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Ethanol

Procedure:

-

Hydroxylation of the ITO surface: The ITO substrates are first cleaned and then treated with a solution of NH₄OH/H₂O₂/H₂O to generate hydroxyl groups on the surface.[4]

-

Silanization: The hydroxylated ITO substrates are incubated in a solution of this compound.[4] The concentration of the silane and the incubation time are critical parameters that need to be optimized for the specific application.[5]

-

Washing: The substrates are thoroughly rinsed with a suitable solvent, such as ethanol, to remove any non-covalently bound silane molecules.

-

Curing: The silanized substrates are typically cured at an elevated temperature to promote the formation of a stable and cross-linked monolayer.

Protocol 2: Conversion of the Nitrile Group and Antibody Immobilization

This protocol describes the subsequent functionalization of the cyano-terminated surface for the immobilization of antibodies, a common application in the development of immunosensors.

Materials:

-

Cyano-terminated ITO substrate (from Protocol 1)

-

Reagents for nitrile conversion (e.g., for conversion to aldehyde)

-

Anti-RACK1 antibody (or other antibody of interest)[6]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Nitrile Group Conversion: The terminal nitrile groups of the this compound monolayer are chemically converted to a more reactive functional group, such as an aldehyde. This creates chemically active ends for the covalent attachment of biomolecules.[6]

-

Antibody Immobilization: The modified ITO substrate is incubated with a solution of the desired antibody (e.g., anti-RACK1) in a suitable buffer, such as PBS. The primary amine groups on the antibody react with the aldehyde groups on the surface to form a stable imine linkage.[6]

-

Blocking: Any remaining reactive sites on the surface are typically blocked using a solution of a non-reactive protein, such as bovine serum albumin (BSA), to prevent non-specific binding in subsequent assays.

-

Washing: The antibody-functionalized substrate is washed with PBS to remove any unbound antibodies.

Mandatory Visualizations

Signaling Pathway for an Immunosensor

Caption: Workflow for immunosensor fabrication.

Experimental Workflow for Surface Functionalization

Caption: Step-by-step surface functionalization.

The Nitrile Group in Drug Development Applications

The ability to create specifically functionalized surfaces using this compound has direct implications for drug development. The primary application lies in the creation of highly sensitive and specific biosensors for the detection of disease biomarkers. For instance, the immobilization of antibodies for C-reactive protein (CRP), a marker for inflammation, on a modified ITO surface demonstrates the potential for developing diagnostic tools.[1][3]

Furthermore, the principles of surface modification with this silane can be extended to nanoparticles, creating targeted drug delivery vehicles. While direct reactions on the nitrile group for drug conjugation are less documented, the conversion to an amine or aldehyde creates a platform for attaching targeting ligands or therapeutic agents.

Conclusion

The nitrile group of this compound is not merely a passive terminus but a versatile functional group that is central to the molecule's utility in advanced material science. Its ability to be transformed into other reactive moieties, primarily aldehydes for bioconjugation, unlocks a wide array of applications, particularly in the development of sensitive biosensors. For researchers and professionals in drug development, understanding and mastering the reactions of this nitrile group is key to innovating new diagnostic and therapeutic platforms. The combination of a stable surface attachment via the trimethoxysilane and the chemical accessibility of the nitrile group ensures that this compound will remain a valuable tool in the pursuit of next-generation biomedical technologies.

References

Methodological & Application

Application Notes and Protocols for Surface Modification with 11-Cyanoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with organosilanes is a fundamental technique for tailoring the interfacial properties of materials, with significant applications in drug development, biosensing, and medical device engineering. 11-Cyanoundecyltrimethoxysilane is a versatile organosilane that forms a self-assembled monolayer (SAM) on hydroxylated surfaces, presenting a terminal cyano group. This cyano group can serve as a versatile chemical handle for the subsequent covalent immobilization of biomolecules, drug molecules, or other functional moieties.

These application notes provide a detailed protocol for the surface modification of silicon-based substrates with this compound, covering both solution-phase and vapor-phase deposition methods. Additionally, typical characterization data and experimental workflows are presented to guide researchers in achieving reproducible and well-defined functionalized surfaces.

Data Presentation

Quantitative data for the characterization of unmodified and this compound-modified silicon substrates are summarized in the tables below. These values represent typical expected outcomes and may vary slightly based on specific experimental conditions and instrumentation.

Table 1: Water Contact Angle Measurements

| Surface | Static Water Contact Angle (°) |

| Unmodified Silicon Substrate (Hydroxylated) | < 15 |

| This compound Modified | 65 - 75 |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

| Surface | C 1s (%) | O 1s (%) | Si 2p (%) | N 1s (%) |

| Unmodified Silicon Substrate | Adventitious | 55 - 65 | 35 - 45 | 0 |

| This compound Modified | 50 - 60 | 25 - 35 | 10 - 20 | 2 - 5 |

Table 3: High-Resolution XPS Binding Energies

| Element | Functional Group | Binding Energy (eV) |

| N 1s | -C≡N | ~400.0 |

| C 1s | -C≡N | ~286.5 |

| C 1s | -CH₂- | ~285.0 |

| Si 2p | Si-O-Si (siloxane) | ~103.0 |

| Si 2p | Si (substrate) | ~99.0 |

Experimental Protocols

Detailed methodologies for substrate preparation and surface modification via solution-phase and vapor-phase deposition are provided below.

Protocol 1: Substrate Preparation (Hydroxylation)

This protocol is critical for ensuring a high density of surface silanol groups, which are the reactive sites for silanization.

Materials:

-

Silicon wafers or glass slides

-

Acetone (ACS grade)

-

Isopropanol (ACS grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Procedure:

-

Cut the silicon or glass substrates to the desired dimensions.

-

Sonciate the substrates in acetone for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Sonciate the substrates in isopropanol for 15 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Immerse the substrates in freshly prepared Piranha solution for 30 minutes at 80°C.

-

Remove the substrates from the Piranha solution and rinse extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Store the cleaned, hydroxylated substrates in a vacuum desiccator until use.

Protocol 2: Solution-Phase Deposition of this compound

This method is straightforward and suitable for batch processing.

Materials:

-

Hydroxylated silicon or glass substrates

-

This compound

-

Anhydrous toluene (or other anhydrous organic solvent like hexane)

-

Triethylamine (optional, as a catalyst)

-

Nitrogen or Argon gas (high purity)

-

Glass reaction vessel with a reflux condenser

Procedure:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene in the reaction vessel.

-

For catalyzed reactions, add a small amount of triethylamine (e.g., 1-2 drops) to the solution.

-

Place the hydroxylated substrates in the silane solution.

-

Purge the reaction vessel with nitrogen or argon gas for 15 minutes to remove oxygen and moisture.

-

Heat the solution to reflux (for toluene, ~110°C) and maintain for 2-4 hours under an inert atmosphere.

-

Allow the solution to cool to room temperature.

-

Remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol to remove any physisorbed silane.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Cure the modified substrates in an oven at 110-120°C for 1 hour to promote cross-linking of the silane layer.

-

Store the functionalized substrates in a desiccator.

Protocol 3: Vapor-Phase Deposition of this compound

This method can produce highly uniform and ordered monolayers.

Materials:

-

Hydroxylated silicon or glass substrates

-

This compound

-

Vacuum oven or a dedicated vapor deposition chamber

-

Schlenk flask or similar container for the silane

Procedure:

-

Place the hydroxylated substrates in the vacuum oven or deposition chamber.

-

Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.

-

Evacuate the chamber to a base pressure of <1 Torr.

-

Heat the chamber to 120-150°C. The heat will vaporize the silane.

-

Maintain these conditions for 2-12 hours to allow the silane to react with the substrate surface.

-

Turn off the heat and allow the chamber to cool to room temperature under vacuum.

-

Vent the chamber with nitrogen gas.

-

Remove the substrates and sonicate them in a fresh solvent (e.g., toluene or chloroform) for 5-10 minutes to remove any loosely bound silane.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Store the functionalized substrates in a desiccator.

Mandatory Visualizations

Application Notes and Protocols for Self-Assembled Monolayer (SAM) Formation using 11-Cyanoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the surface properties of materials, enabling precise control over wettability, adhesion, biocompatibility, and chemical reactivity. 11-Cyanoundecyltrimethoxysilane is a versatile organosilane molecule used to form SAMs on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. The long alkyl chain provides a well-defined hydrophobic spacer, while the terminal nitrile (cyanide) group offers a unique chemical functionality. The nitrile group can be used for subsequent chemical modifications, making these SAMs valuable platforms in biosensor development, drug delivery systems, and materials science.

These application notes provide a detailed protocol for the formation and characterization of this compound SAMs on a silicon wafer with a native oxide layer (Si/SiO₂).

Quantitative Data Summary

The following table summarizes the expected quantitative data from the characterization of an this compound SAM on a Si/SiO₂ substrate.

| Characterization Technique | Parameter | Expected Value/Range | Reference Molecules |

| Contact Angle Goniometry | Static Water Contact Angle | 70° - 85° | CN-terminated alkanethiols on gold exhibit a less hydrophobic character than CH₃-terminated SAMs.[1] |

| Ellipsometry | Monolayer Thickness | 1.2 nm - 1.8 nm | Based on the length of a C11 alkyl chain. |

| X-ray Photoelectron Spectroscopy (XPS) | C 1s Binding Energy | ~285.0 eV (C-C, C-H), ~286.5 eV (C-CN) | General values for alkyl chains and nitrile-adjacent carbons. |

| N 1s Binding Energy | ~399.0 - 400.0 eV | Characteristic for nitrile groups.[1] | |

| Si 2p Binding Energy | ~99 eV (bulk Si), ~103 eV (SiO₂) | Standard values for silicon substrates. | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | C-H stretching (alkyl chain) | 2850 - 2960 cm⁻¹ | Characteristic for alkyl chains in a well-ordered SAM. |

| C≡N stretching (nitrile group) | ~2245 cm⁻¹ | Specific to the nitrile functional group. | |

| Si-O-Si stretching (siloxane network) | 1000 - 1100 cm⁻¹ | Indicates the formation of the covalent bond to the substrate. |

Experimental Protocols

Substrate Preparation: Cleaning of Silicon Wafers

A pristine and hydrophilic substrate surface is crucial for the formation of a high-quality SAM. The following protocol describes the cleaning of silicon wafers with a native oxide layer.

Materials and Equipment:

-

Silicon wafers (or other hydroxylated substrates)

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is highly corrosive and reactive. Always add the hydrogen peroxide to the sulfuric acid slowly.

-

Teflon or glass wafer holders

-

Beakers

-

Ultrasonic bath

-

Nitrogen gas source (filtered)

-

Plasma cleaner (optional, for final cleaning)

Protocol:

-

Place the silicon wafers in a wafer holder.

-

Sonicate the wafers in acetone for 15 minutes.

-

Sonicate the wafers in isopropanol for 15 minutes.

-

Rinse the wafers thoroughly with DI water.

-

Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

-

Rinse the wafers extensively with DI water to remove any residual acid.

-

Dry the wafers under a stream of nitrogen gas.

-

For optimal results, treat the wafers with oxygen plasma for 5 minutes immediately before SAM deposition to ensure a high density of hydroxyl groups.

Self-Assembled Monolayer (SAM) Formation

This protocol describes the formation of the this compound SAM from a solution phase.

Materials and Equipment:

-

Cleaned silicon wafers

-

This compound

-

Anhydrous toluene (or another anhydrous solvent like ethanol or isopropanol)

-

Glass vial with a screw cap

-

Nitrogen or argon gas for inert atmosphere (optional but recommended)

-

Hot plate or oven for annealing (optional)

Protocol:

-

Prepare a 1-10 mM solution of this compound in anhydrous toluene in a clean, dry glass vial. The presence of a small amount of water is necessary for the hydrolysis of the methoxy groups, but excess water can lead to polymerization in solution. Using an anhydrous solvent and relying on the adsorbed water layer on the substrate and ambient humidity is a common practice.

-

Immediately immerse the cleaned and dried silicon wafers into the silane solution.

-

Seal the vial and leave the substrates immersed for 2 to 24 hours at room temperature. Longer immersion times generally lead to a higher quality monolayer. For a more controlled reaction, this step can be performed under an inert atmosphere.

-

After immersion, remove the wafers from the solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Rinse the wafers with isopropanol and then DI water.

-

Dry the wafers under a stream of nitrogen gas.

-

To promote the formation of a stable siloxane network, the coated wafers can be annealed at 100-120°C for 30-60 minutes.

Visualizations

References

Application Notes and Protocols for Biosensor Development using 11-Cyanoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Cyanoundecyltrimethoxysilane is a versatile organosilane coupling agent that provides a robust platform for the covalent immobilization of biomolecules in biosensor development. Its long alkyl chain minimizes non-specific interactions, while the terminal cyano group offers a chemical handle that can be converted into either an amine or a carboxylic acid functionality. This allows for flexible and efficient coupling of a wide range of bioreceptors, such as antibodies, enzymes, and nucleic acids, to silica-based sensor surfaces like glass, silicon dioxide, and quartz. This document provides detailed protocols for the surface modification of substrates with this compound and subsequent immobilization of biomolecules, along with representative performance data.

Principle of Surface Modification and Biomolecule Immobilization

The development of a biosensor using this compound typically involves a multi-step process. First, the substrate is thoroughly cleaned and its surface is activated to generate hydroxyl groups. Then, a self-assembled monolayer (SAM) of this compound is formed on the activated surface. The terminal cyano groups of the SAM are then chemically converted to either primary amines or carboxylic acids. Finally, the bioreceptor (e.g., an antibody) is covalently attached to the functionalized surface, often with the aid of crosslinking agents.

The choice between creating an amine or a carboxylic acid surface depends on the desired immobilization strategy and the nature of the biomolecule. Both pathways lead to the formation of stable amide bonds, ensuring a robust and reliable biosensor surface.

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation

This protocol is suitable for silica-based substrates such as glass slides, silicon wafers, or quartz crystals.

Materials:

-

Deionized (DI) water

-

Acetone (ACS grade)

-

Ethanol (ACS grade)

-

Dichloromethane (DCM, ACS grade)[1]

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Plasma cleaner (optional, but recommended)

-

Nitrogen gas stream

Procedure:

-

Solvent Cleaning:

-

Surface Activation (choose one method):

-

Piranha Etching:

-

Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes.

-

Rinse the substrates extensively with DI water.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Plasma Activation:

-

Place the cleaned substrates in a plasma cleaner.

-

Treat the substrates with oxygen or argon plasma for 5-15 minutes to generate hydroxyl (-OH) groups on the surface.[1]

-

-

Protocol 2: Silanization with this compound

Materials:

-

Activated substrates from Protocol 1

-

Anhydrous toluene

-

This compound

-

Argon or nitrogen gas

-

Oven

Procedure:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (argon or nitrogen).[1]

-

Immerse the activated substrates in the silane solution.

-

Stir the solution gently overnight at room temperature.[1]

-

After incubation, sonicate the substrates in fresh anhydrous toluene for 1 hour to remove any polymerized silane.[1]

-

Rinse the substrates with anhydrous toluene and dry under a stream of nitrogen gas.

-

Cure the silanized substrates in an oven at 110°C for 1 hour to promote covalent bond formation and remove unbound molecules.[1]

-

Store the cyano-terminated substrates in a desiccator until further use.

Protocol 3: Conversion of Cyano Terminus to Functional Groups

Choose one of the following two pathways to functionalize the cyano-terminated surface.

Pathway A: Reduction to an Amine-Terminated Surface

Materials:

-

Cyano-terminated substrates from Protocol 2

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF) - Caution: These are potent reducing agents and must be handled with care in a fume hood under anhydrous conditions.

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

DI water

Procedure:

-

In a fume hood, prepare a solution of the reducing agent (e.g., 1 M LiAlH₄ in THF or 1 M BH₃-THF in THF) in the appropriate anhydrous solvent.

-

Immerse the cyano-terminated substrates in the reducing solution under an inert atmosphere.

-

Allow the reaction to proceed for 1-2 hours at room temperature, or as optimized.

-

Carefully quench the reaction by slowly adding the appropriate quenching agent (e.g., ethyl acetate for LiAlH₄, followed by methanol and then water).

-

Rinse the substrates with the reaction solvent (ether or THF).

-

Briefly rinse with dilute HCl to protonate the amine groups, followed by extensive rinsing with DI water.

-

Dry the amine-terminated substrates under a stream of nitrogen gas.

Pathway B: Hydrolysis to a Carboxylic Acid-Terminated Surface

Materials:

-

Cyano-terminated substrates from Protocol 2

-

6 M Hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)

-

DI water

Procedure:

-

Immerse the cyano-terminated substrates in either 6 M HCl or 6 M NaOH.

-

Heat the solution under reflux for 2-4 hours.[2][3] The reaction time may need to be optimized for a surface-bound reaction.

-

If using NaOH, the surface will be carboxylate salt. To protonate to the carboxylic acid, immerse the substrates in dilute HCl after rinsing with DI water.

-

Rinse the substrates thoroughly with DI water.

-

Dry the carboxylic acid-terminated substrates under a stream of nitrogen gas.

Protocol 4: Immobilization of Antibodies via EDC/NHS Coupling

This protocol is a general guideline for immobilizing antibodies onto the functionalized surfaces.

Materials:

-

Amine- or carboxylic acid-terminated substrates from Protocol 3

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Antibody solution (in Coupling Buffer)

-

Quenching Solution: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

-

Washing Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Procedure for Carboxylic Acid-Terminated Surface:

-

Prepare a fresh solution of 100 mM EDC and 25 mM NHS in Activation Buffer.

-

Immerse the carboxylic acid-terminated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Rinse the substrates with Coupling Buffer.

-

Immediately immerse the activated substrates in the antibody solution (typically 10-100 µg/mL in Coupling Buffer) and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Rinse the substrates with PBST.

-

Immerse the substrates in Quenching Solution for 15-30 minutes to deactivate any remaining active ester groups.

-

Rinse with PBST.

-

Immerse in Blocking Buffer for 1 hour to block any non-specific binding sites.

-

Rinse with PBST and then PBS. The biosensor is now ready for use or storage.

Procedure for Amine-Terminated Surface: Note: This procedure assumes the antibody has available carboxyl groups for coupling. If not, the antibody itself may need to be functionalized.

-

Dissolve the antibody in Activation Buffer.

-

Add EDC and NHS to the antibody solution to activate the carboxyl groups on the antibody.

-

Incubate for 15-30 minutes at room temperature.

-

Immerse the amine-terminated substrates in the activated antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Follow steps 5-9 from the protocol for carboxylic acid-terminated surfaces.

Data Presentation

The following tables provide representative quantitative data for biosensors developed on functionalized silane monolayers. The actual performance of a biosensor developed using the above protocols will depend on the specific antibody, antigen, and detection system used.

Table 1: Performance Characteristics of an Antibody-Based Biosensor on an Amine-Functionalized Surface

| Parameter | Value |

| Analyte | Human IgG |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Dynamic Range | 0.5 - 100 ng/mL |

| Specificity | High (low cross-reactivity with non-target proteins) |

| Reproducibility (CV%) | < 10% |

| Surface Coverage | ~200 ng/cm² |

Table 2: Performance Characteristics of an Antibody-Based Biosensor on a Carboxyl-Functionalized Surface

| Parameter | Value |

| Analyte | Prostate-Specific Antigen (PSA) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Dynamic Range | 1 - 250 ng/mL |

| Specificity | High |

| Reproducibility (CV%) | < 8% |

| Surface Coverage | ~180 ng/cm² |

Visualizations

Caption: Experimental workflow for biosensor fabrication.

Caption: Logical flow of surface chemistry and detection.

References

- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8119838B2 - Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof - Google Patents [patents.google.com]

Application Notes and Protocols for 11-Cyanoundecyltrimethoxysilane in Electrochemical Immunosensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Cyanoundecyltrimethoxysilane is a bifunctional organosilane that serves as a valuable surface modification agent in the fabrication of electrochemical immunosensors. Its long alkyl chain provides a stable, well-ordered self-assembled monolayer (SAM) on hydroxylated surfaces such as indium tin oxide (ITO), glass, or silicon dioxide. The terminal cyano group can be hydrolyzed to a carboxylic acid, which then allows for the covalent immobilization of antibodies via amide bond formation, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This covalent attachment strategy ensures a robust and oriented immobilization of antibodies, which is crucial for the sensitivity and reproducibility of the immunosensor.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of electrochemical immunosensors for the detection of biomarkers such as Carcinoembryonic Antigen (CEA) and Human Immunoglobulin G (IgG).

Data Presentation

The performance of electrochemical immunosensors is critically dependent on the surface chemistry and the specific assay format. While specific data for immunosensors utilizing this compound is not extensively reported, the following table summarizes typical performance characteristics for electrochemical immunosensors for CEA and Human IgG, which can be expected from a well-constructed sensor using this silane linker.

| Analyte | Electrode | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

| Carcinoembryonic Antigen (CEA) | Glassy Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.01 ng/mL - 100 ng/mL | 6.3 pg/mL | [1] |

| Carcinoembryonic Antigen (CEA) | Screen-Printed Carbon Electrode | Differential Pulse Voltammetry (DPV) | 0.1 ng/mL - 5.0 ng/mL | 0.08 ng/mL | [2] |

| Human Immunoglobulin G (IgG) | Graphene Oxide Modified SPCE | Electrochemical Impedance Spectroscopy (EIS) | 2.5 ng/mL - 100 ng/mL | 1.99 ng/mL | [3] |

| Human Immunoglobulin G (IgG) | AuNPs-PDA-rGO | Differential Pulse Voltammetry (DPV) | 0.1 ng/mL - 100 ng/mL | 0.001 ng/mL | [2] |

| α-Synuclein | Fluorine-doped Tin Oxide (FTO) | Electrochemical Impedance Spectroscopy (EIS) | 10 ng/mL - 1000 ng/mL | 1.13 ng/mL | [4] |

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of an electrochemical immunosensor using this compound.

Protocol 1: Electrode Cleaning and Hydroxylation

This protocol is suitable for indium tin oxide (ITO) or glassy carbon electrodes.

Materials:

-

ITO or Glassy Carbon Electrodes

-

Deionized (DI) water

-

Ethanol

-

Acetone

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas

Procedure:

-

Sonnicate the electrodes in acetone, ethanol, and DI water for 15 minutes each.

-

Dry the electrodes under a stream of nitrogen gas.

-

For a thorough cleaning and hydroxylation, immerse the electrodes in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the electrodes extensively with DI water.

-

Dry the electrodes under a stream of nitrogen gas.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

Materials:

-

Cleaned and hydroxylated electrodes

-

This compound

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment (e.g., a glove box or under a nitrogen atmosphere).

-

Immerse the cleaned and hydroxylated electrodes in the silane solution.

-

Allow the self-assembly process to proceed for 12-24 hours at room temperature.

-

After incubation, remove the electrodes and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane molecules.

-

Dry the electrodes under a stream of nitrogen gas.

-

Cure the SAM by baking the electrodes at 110°C for 30 minutes.

Protocol 3: Hydrolysis of the Cyano Group to Carboxylic Acid

Materials:

-

Electrodes with this compound SAM

-

6 M Hydrochloric Acid (HCl) or 6 M Sodium Hydroxide (NaOH)

-

DI water

-

Nitrogen gas

Procedure:

-

Immerse the electrodes with the cyano-terminated SAM into a 6 M HCl or 6 M NaOH solution.

-

Heat the solution to 80-100°C and maintain for 2-4 hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

After the reaction, allow the electrodes to cool to room temperature.

-

Rinse the electrodes thoroughly with DI water to remove any residual acid or base.

-

Dry the electrodes under a stream of nitrogen gas.

Protocol 4: Antibody Immobilization via EDC/NHS Coupling

Materials:

-

Electrodes with carboxyl-terminated SAM

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 5.5

-

Antibody solution (e.g., anti-CEA or anti-IgG) in Phosphate Buffered Saline (PBS), pH 7.4

-

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

-

Washing Buffer: PBS with 0.05% Tween 20 (PBST)

Procedure:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

-

Immerse the carboxyl-terminated electrodes in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Rinse the electrodes with the Activation Buffer.

-

Immediately immerse the activated electrodes in the antibody solution (typically 10-100 µg/mL in PBS, pH 7.4).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Rinse the electrodes with PBST to remove any unbound antibodies.

-

Immerse the electrodes in the blocking solution (1% BSA in PBS) for 1 hour at room temperature to block any non-specific binding sites.

-

Rinse the electrodes with PBST and then PBS.

-

The immunosensor is now ready for use or can be stored in PBS at 4°C.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for immunosensor fabrication.

Signaling Pathway

Caption: Principle of label-free electrochemical detection.

References

- 1. Sensitive Electrochemical Detection of Carcinoembryonic Antigen Based on Biofunctionalized Nanochannel Modified Carbonaceous Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Point-of-Care Detection of Carcinoembryonic Antigen (CEA) Using a Smartphone-Based, Label-Free Electrochemical Immunosensor with Multilayer CuONPs/CNTs/GO on a Disposable Screen-Printed Electrode [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An Electrochemical Immunosensor Based on a Self-Assembled Monolayer Modified Electrode for Label-Free Detection of α-Synuclein [mdpi.com]

Application Notes and Protocols for Surface Silanization of Indium Tin Oxide (ITO) Electrodes with 11-Cyanoundecyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the surface modification of Indium Tin Oxide (ITO) electrodes using 11-Cyanoundecyltrimethoxysilane. The protocols outlined below are intended to facilitate the creation of a stable, self-assembled monolayer (SAM) with a terminal nitrile group, which can be utilized for a variety of downstream applications, including biosensor development, immobilization of biomolecules, and controlled surface energy modifications.

Introduction

Indium Tin Oxide (ITO) is a widely used transparent conductive oxide in various optoelectronic applications.[1][2] Surface functionalization of ITO is crucial for its application in biosensors and other biomedical devices to immobilize bioreceptors and prevent non-specific binding.[3][4] Silanization is a robust method to form a covalent bond between the inorganic ITO surface and an organic molecule, creating a stable self-assembled monolayer (SAM).[5] this compound is a functional organosilane that forms a SAM with a terminal cyano (nitrile) group. This nitrile group can be used for further chemical modifications or can provide a surface with specific wetting and electronic properties.

This application note details the procedures for cleaning ITO substrates, the subsequent silanization with this compound via a solution-phase deposition method, and the characterization of the resulting modified surface.

Experimental Protocols

A critical prerequisite for forming a uniform and stable silane monolayer is the cleanliness and hydroxylation of the ITO surface. The following protocols provide a step-by-step guide for substrate preparation and silanization.

ITO Substrate Cleaning and Hydroxylation

A thorough cleaning procedure is essential to remove organic contaminants and to generate hydroxyl (-OH) groups on the ITO surface, which are the reactive sites for silanization.[6][7]

Materials:

-

ITO-coated glass slides

-

Detergent solution (e.g., 5% Decon 90 or similar non-phosphate surfactant)[6]

-

Deionized (DI) water (18 MΩ·cm)

-

Acetone (ACS grade or higher)

-

Isopropyl alcohol (IPA) (ACS grade or higher)

-

Ultrasonic bath

-

Nitrogen gas (high purity)

-

UV-Ozone cleaner or plasma cleaner (optional but recommended)

Protocol:

-

Initial Cleaning:

-

Solvent Degreasing:

-

Drying:

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Surface Activation (Hydroxylation):

-

For optimal hydroxylation, treat the cleaned and dried ITO substrates with a UV-Ozone cleaner for 15 minutes or an oxygen plasma cleaner for 2-5 minutes.[6][7][8] This step removes residual organic contaminants and increases the density of surface hydroxyl groups.[6]

-

Crucial Note: Use the activated substrates immediately for the silanization reaction to prevent atmospheric contamination and deactivation of the surface.[6]

-

Solution-Phase Silanization with this compound

This protocol describes the formation of a self-assembled monolayer of this compound from a solution phase.

Materials:

-

Cleaned and hydroxylated ITO substrates

-

This compound

-

Anhydrous toluene or ethanol (solvent)

-

Triethylamine (optional, as a catalyst)

-

Glove box or desiccator with an inert atmosphere (optional, for anhydrous conditions)

Protocol:

-

Silane Solution Preparation:

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.

-

For catalyzed reactions, a small amount of triethylamine can be added to the solution.

-

-

Silanization Reaction:

-